Ganhuangenin

Descripción general

Descripción

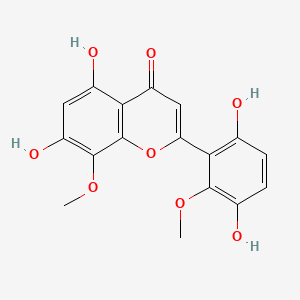

Ganhuangenin is a flavonoid derived from the root of gansuhuangqin (Scutellaria rehderiana) and possesses antioxidative properties . It belongs to the class of organic compounds known as 8-O-methylated flavonoids, which are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone .

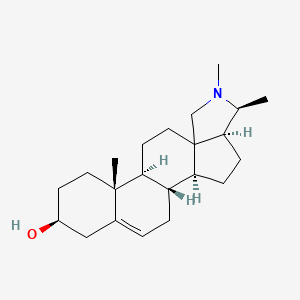

Molecular Structure Analysis

The chemical formula of Ganhuangenin is C17H14O8, with an exact mass of 346.07 and a molecular weight of 346.290 . The IUPAC/Chemical Name is 2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxy-4H-chromen-4-one .Aplicaciones Científicas De Investigación

Antioxidative Effects

Ganhuangenin, isolated from Scutellaria baicalensis Georgi, has demonstrated significant antioxidative effects against lipid peroxidation. Studies reveal that ganhuangenin effectively suppresses the formation of phosphatidylcholine hydroperoxide (PCOOH) in liver, lung, and kidney tissues when initiated by peroxyl-generating oxidants. Its antioxidative potency surpasses that of α-tocopherol, highlighting its powerful role in preventing oxidative stress and lipid peroxidation (Lim et al., 1999).

Immunomodulatory and Anti-inflammatory Properties

Further research on ganhuangenin has identified its capacity to modulate immune responses and inflammation. Specifically, it has been shown to inhibit immunoglobulin E (IgE) production, histamine release, and leukotriene B4 (LTB4) levels in cells isolated from Sprague-Dawley rats. These actions suggest a potential for ganhuangenin in managing type I allergic reactions and related inflammatory conditions (Lim, 2002).

Role in Traditional Chinese Medicine

Ganhuangenin is also a component of traditional Chinese herbal medicine, contributing to the therapeutic effects of Penthorum chinense Pursh (ganhuangcao). This herb is used for the prevention and treatment of liver diseases, including hepatitis and alcoholic liver damage. The bioactive compounds in P. chinense, such as flavonoids and phenols, are believed to underpin its liver protective effects through antioxidation, reduction of key enzyme levels, inhibition of hepatitis B virus DNA replication, and promotion of bile secretion (Wang et al., 2015).

Potential Antiviral Applications

In the context of the COVID-19 pandemic, traditional Chinese medicine, including herbs containing ganhuangenin, has been explored for its potential to treat viral infections. A data-driven approach identified classical Chinese medicine prescriptions potentially useful against COVID-19. Ganhuangenin-containing herbs were among those evaluated for their ability to interact with viral targets and influence immune and inflammatory responses, showcasing the adaptability of traditional medicine to modern health challenges (Ren et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-15-8(19)4-3-7(18)14(15)12-6-10(21)13-9(20)5-11(22)16(24-2)17(13)25-12/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFJPTACQDZPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239031 | |

| Record name | Ganhuangenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ganhuangenin | |

CAS RN |

92519-91-0 | |

| Record name | Ganhuangenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganhuangenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

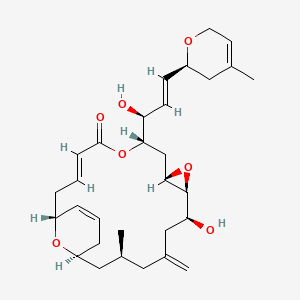

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

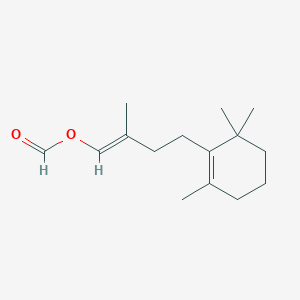

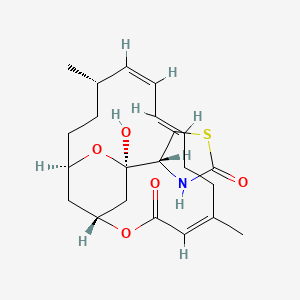

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5E,12Z)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one](/img/structure/B1674546.png)